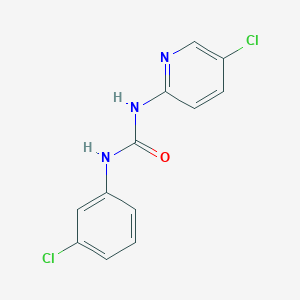![molecular formula C15H18N4O3 B5727547 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for a variety of inflammatory diseases.
作用機序
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide acts by selectively inhibiting TLR4 signaling, which is a key mediator of the innate immune response. TLR4 activation leads to the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. By inhibiting TLR4 signaling, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can reduce cytokine production and inflammation.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of inflammation, and the modulation of immune cell function. These effects have been observed in both in vitro and in vivo studies.
実験室実験の利点と制限
One advantage of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, one limitation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of TLR4 signaling.
将来の方向性
There are a number of potential future directions for research on 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, including the development of more potent and selective inhibitors of TLR4 signaling, the investigation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's potential in other inflammatory diseases, and the exploration of the mechanisms underlying 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's effects on immune cell function. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide in humans.
合成法
The synthesis of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves several steps, including the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine to form the intermediate, which is then reacted with 4-aminobenzamide to form the final product, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide.
科学的研究の応用
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to effectively inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of these diseases.
特性
IUPAC Name |
3-methyl-4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-7-12(5-6-14(9)19(21)22)15(20)16-8-13-10(2)17-18(4)11(13)3/h5-7H,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFQYELWNJQBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2C)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

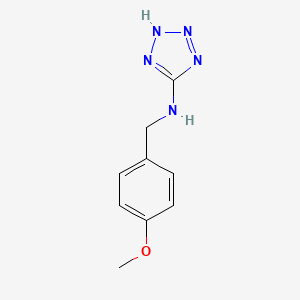
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
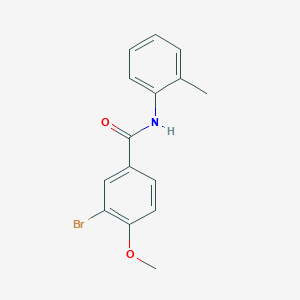
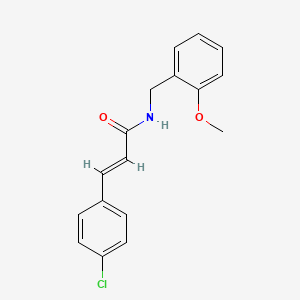

![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)
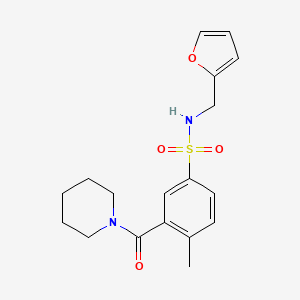
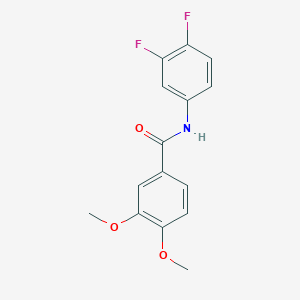

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)
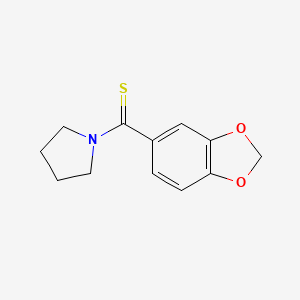
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
